molecular formula C48H74BNO4 B13361153 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B13361153
M. Wt: 739.9 g/mol
InChI Key: NCBJBXQCMITTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a combination of dodecyloxy groups and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves multiple steps:

    Formation of the Dodecyloxy Groups: The initial step involves the alkylation of phenol with dodecyl bromide in the presence of a base such as potassium carbonate to form dodecyloxybenzene.

    Introduction of the Aniline Group: The dodecyloxybenzene is then nitrated to form dodecyloxy nitrobenzene, which is subsequently reduced to dodecyloxy aniline.

    Coupling with Boronic Acid Derivative: The final step involves the coupling of dodecyloxy aniline with a boronic acid derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present in intermediates), converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of dodecyloxybenzaldehyde or dodecyloxybenzoic acid.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is used as a building block in organic synthesis. Its boronic acid moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

While specific biological applications of this compound are not well-documented, boronic acid derivatives are known to have potential in medicinal chemistry, particularly as enzyme inhibitors. The dodecyloxy groups may enhance the compound’s lipophilicity, potentially aiding in membrane permeability.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but lacks the dodecyloxy groups.

    4-(Dodecyloxy)aniline: Contains the dodecyloxy groups but lacks the boronic acid moiety.

    Phenylboronic Acid: Contains the boronic acid moiety but lacks the dodecyloxy and aniline groups.

Properties

Molecular Formula

C48H74BNO4

Molecular Weight

739.9 g/mol

IUPAC Name

N,N-bis(4-dodecoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C48H74BNO4/c1-7-9-11-13-15-17-19-21-23-25-39-51-45-35-31-43(32-36-45)50(42-29-27-41(28-30-42)49-53-47(3,4)48(5,6)54-49)44-33-37-46(38-34-44)52-40-26-24-22-20-18-16-14-12-10-8-2/h27-38H,7-26,39-40H2,1-6H3

InChI Key

NCBJBXQCMITTCG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.